molecular formula C5H6F2O B2956272 (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde CAS No. 2137577-32-1

(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde

Cat. No. B2956272
CAS RN: 2137577-32-1
M. Wt: 120.099
InChI Key: FIHPBZMPGOPXPU-QWWZWVQMSA-N
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Description

(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde, also known as DCMC, is a chiral building block that has gained significant attention in the field of organic chemistry. It is widely used in the synthesis of various pharmaceutical compounds and biologically active molecules due to its unique structural features.

Scientific Research Applications

Photochemical Properties and Reactions

Cyclopropane carbaldehydes, including (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde, have been studied for their photochemical properties. The primary process upon irradiation involves the abstraction of solvent hydrogen, leading to the formation of α-hydroxycycloalkylmethyl radicals. These radicals undergo various reactions, including recombination, hydrogen abstraction, and rearrangement, demonstrating the compound's potential in photochemical applications (Funke & Cerfontain, 1976).

Synthetic Applications

Prins Cyclization

The compound has been exploited in Prins cyclization reactions, enabling the stereoselective construction of strained hexahydrooxonines and bicyclized products. This application showcases its utility in creating complex molecular frameworks with high stereoselectivity (Kumar, Dey, & Banerjee, 2018).

Radical 1,2-Alkylarylation and Acylarylation

A metal-free 1,2-alkylarylation of allylic alcohols with aliphatic aldehydes, involving radical neophyl rearrangement, has been developed using cyclopropanecarbaldehyde. This process leads to the formation of 1,2-diphenyl-3-alkyl propanones and 1,4-dicarbonyl compounds, opening avenues for the synthesis of diverse molecular structures (Pan, Ni, Fu, & Yu, 2017).

Cannizzaro Reaction

The Cannizzaro reaction involving cyclopropanecarbaldehyde has been investigated, demonstrating its disproportionation into cyclopropylmethanol and cyclopropanecarboxylic acid under basic conditions. This reaction provides insights into the behavior of cyclopropane carbaldehydes in nucleophilic conditions (Maeden, Steinberg, & Boer, 1972).

Mechanistic Studies and Novel Methodologies

Research has also focused on understanding the mechanisms underlying the reactions involving cyclopropane carbaldehydes and developing novel synthetic methodologies. This includes the study of cyclopropanation reactions under carbene catalysis and the exploration of ring-opening reactions. Such studies contribute to the broader understanding of cyclopropane chemistry and its applications in synthesizing complex molecules (Biswas, De Sarkar, Tebben, & Studer, 2012).

properties

IUPAC Name

(1S,2R)-2-(difluoromethyl)cyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c6-5(7)4-1-3(4)2-8/h2-5H,1H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHPBZMPGOPXPU-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde

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